molecular formula C10H18N2O2 B1484124 2-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one CAS No. 1822514-22-6

2-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one

Cat. No. B1484124
CAS RN: 1822514-22-6
M. Wt: 198.26 g/mol
InChI Key: VQLOVJMTLPYXHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for 2-oxa-7-azaspiro[3.5]nonane, a related compound, is 1S/C7H13NO/c1-3-8-4-2-7(1)5-9-6-7/h8H,1-6H2 . This provides some insight into the molecular structure of the compound.

Scientific Research Applications

Pharmacological Studies

The compound has been studied for its pharmacokinetic properties, particularly in the context of antimicrobial therapy. For example, DU-6859a, a structurally similar compound, showed rapid absorption, good tissue penetration, and was well-tolerated in human subjects, suggesting potential for clinical use in antimicrobial treatments (Nakashima et al., 1995).

Antimicrobial Research

The compound's structure is related to those used in studies of antimicrobial efficacy. For instance, cefazedone's nephrotoxicity was compared with other antibiotics, indicating the importance of structural variations in determining the safety profile of antimicrobial agents (Mondorf Aw, 1979).

Cancer Treatment Research

Compounds with similar structures have been used in the development of novel cancer treatments. S-1, a compound composed of different molecular components including a similar structural framework, was found effective and well-tolerated in patients with advanced gastric cancer (Sakata et al., 1998).

Neuropharmacology

In the realm of neuropharmacology, structurally similar compounds have been studied for their effects on sleep and cognitive functions. For instance, CERM 3726 influenced sleep patterns in healthy males, highlighting the potential of such compounds in modulating neurological functions (Nicholson & Stone, 2004).

properties

IUPAC Name

2-amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-8(11)9(13)12-4-2-10(3-5-12)6-14-7-10/h8H,2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLOVJMTLPYXHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2(CC1)COC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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